N1-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-N2-(2-methoxybenzyl)oxalamide

Description

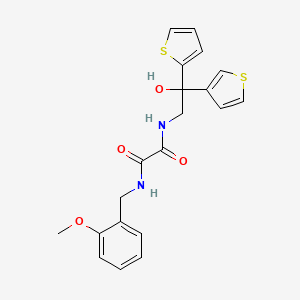

The compound N1-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-N2-(2-methoxybenzyl)oxalamide features a central oxalamide scaffold with two distinct substituents:

- N1-substituent: A hydroxyethyl group bearing both thiophen-2-yl and thiophen-3-yl moieties, introducing aromatic sulfur heterocycles.

- N2-substituent: A 2-methoxybenzyl group, contributing methoxy-aryl hydrophobicity.

Properties

IUPAC Name |

N'-(2-hydroxy-2-thiophen-2-yl-2-thiophen-3-ylethyl)-N-[(2-methoxyphenyl)methyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O4S2/c1-26-16-6-3-2-5-14(16)11-21-18(23)19(24)22-13-20(25,15-8-10-27-12-15)17-7-4-9-28-17/h2-10,12,25H,11,13H2,1H3,(H,21,23)(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQNBRVKKPKLNAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CNC(=O)C(=O)NCC(C2=CSC=C2)(C3=CC=CS3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-N2-(2-methoxybenzyl)oxalamide is a complex organic compound notable for its unique structure, which incorporates thiophene and oxalamide moieties. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of pharmacology and materials science.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 402.48 g/mol. Its structure features multiple functional groups that may contribute to its biological activity:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 402.48 g/mol |

| Key Functional Groups | Hydroxy, Thiophene, Oxalamide |

Biological Activity

Research indicates that compounds containing thiophene rings often exhibit a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The presence of the hydroxyl group in this compound may enhance its solubility and reactivity, potentially increasing its therapeutic efficacy.

While specific mechanisms for this compound are not fully elucidated, it is hypothesized that it may interact with biological targets such as enzymes or receptors. The hydroxyl group could facilitate hydrogen bonding, while the thiophene rings might engage in π-π stacking interactions with aromatic amino acids in proteins, influencing their activity.

Case Studies and Research Findings

- Antiproliferative Activity : Similar compounds have shown significant antiproliferative effects on various cancer cell lines. For instance, benzopsoralens with hydroxymethyl substitutions demonstrated marked inhibition of topoisomerase II, suggesting a potential pathway for the anticancer activity of related oxalamides .

- Antimicrobial Properties : Research on 2-hydroxybenzanilides indicates that structural modifications can lead to enhanced antimicrobial activity. This suggests that the incorporation of thiophene and oxalamide structures could yield compounds with similar or improved efficacy against microbial pathogens .

- Pharmacological Applications : The multifunctional nature of this compound positions it as a candidate for further exploration in drug discovery. Its unique properties could lead to the development of new pharmaceuticals targeting specific diseases or conditions.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is valuable to compare it with structurally similar compounds:

| Compound | Key Features | Biological Activity |

|---|---|---|

| N1-(2-hydroxyethyl)-N2-(2-methoxybenzyl)oxalamide | Lacks thiophene; simpler structure | Reduced biological activity |

| N1-(2-hydroxy-2-(thiophen-3-yl)ethyl)-N2-benzyl)oxalamide | Lacks methoxy group; different electronic properties | Varies based on structural modifications |

The introduction of both thiophene and methoxy groups in this compound potentially enhances its reactivity and interaction with biological targets compared to its analogs.

Comparison with Similar Compounds

Comparison with Similar Oxalamide and Thioamide Derivatives

Structural Analogues in Flavor Chemistry

S336 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide)

- Substituents : 2,4-Dimethoxybenzyl (N1) and pyridin-2-yl-ethyl (N2).

- Function : Potent umami agonist with regulatory approval (FEMA 4233) for flavor enhancement in foods .

- Metabolism : Rapidly metabolized in rat hepatocytes without amide hydrolysis, indicating metabolic stability .

S5456 (N1-(2,3-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide)

Antimicrobial and Antiviral Oxalamides

GMC Series (e.g., GMC-1 to GMC-5)

- Substituents : Isoindoline-1,3-dione (N1) and halogenated/methoxylated aryl groups (N2) .

- Synthesis : Recrystallized using THF; characterized via NMR, MS, and elemental analysis.

- Contrast : The target compound’s thiophene and hydroxyethyl groups may enhance π-π stacking or hydrogen bonding compared to GMC’s isoindoline-dione core.

BNM-III-170 (Antiviral Oxalamide)

- Substituents: 4-Chloro-3-fluorophenyl (N1) and guanidinomethyl-indenyl (N2) .

- Application: Enhances vaccine efficacy against immunodeficiency viruses.

- Contrast : The target compound lacks charged guanidine groups, likely reducing protein-targeting specificity.

Thioamide Derivatives ()

- Examples : Compounds 9–13 with thioxoacetamide cores and aryl/heteroaryl substituents.

- Contrast : Thioamides exhibit greater metabolic lability (amide vs. thioamide hydrolysis) compared to the target oxalamide.

Data Table: Key Structural and Functional Comparisons

Research Findings and Implications

- Synthesis & Characterization : The target compound likely requires multi-step synthesis analogous to S336 and GMC derivatives, with characterization via NMR, MS, and X-ray crystallography (as in and ) .

- Metabolic Stability : Unlike S336, which resists amide hydrolysis , the target compound’s hydroxyethyl group may undergo oxidation or conjugation, necessitating in vitro hepatocyte assays.

- Biological Activity : Thiophene moieties could enhance binding to sulfur-rich receptors (e.g., TAS1R1/TAS1R3 umami receptors) but may increase CYP inhibition risks compared to S5456 .

Q & A

Q. What are the standard synthetic routes for preparing N1-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-N2-(2-methoxybenzyl)oxalamide, and how are intermediates characterized?

- Methodological Answer : The synthesis typically involves multi-step organic reactions. For oxalamide derivatives, a common approach includes:

Functionalization of thiophene rings : Friedel-Crafts acylation or coupling reactions to introduce thiophene substituents (critical for electronic properties) .

Oxalamide bond formation : Reaction of thiophene-functionalized intermediates with oxalyl chloride or activated oxalic acid derivatives under anhydrous conditions .

Purification : Techniques like recrystallization or column chromatography ensure high purity (>95%), validated via HPLC and NMR .

- Key Characterization Tools :

- 1H/13C NMR to confirm regiochemistry and substitution patterns.

- Mass spectrometry for molecular weight verification.

- IR spectroscopy to identify carbonyl (C=O) and hydroxyl (O-H) groups .

Q. How is the solubility profile of this compound determined, and what formulation strategies mitigate poor aqueous solubility?

- Methodological Answer : Solubility is assessed using shake-flask methods in solvents (e.g., DMSO, ethanol, PBS) followed by UV-Vis or HPLC quantification. For oxalamides with dual thiophene substituents, poor aqueous solubility is common due to hydrophobicity. Strategies include:

- Co-solvent systems : Use of DMSO/PBS mixtures (e.g., 10% DMSO) for in vitro assays .

- Nanoparticle formulation : Encapsulation in PEGylated liposomes to enhance bioavailability .

- pH adjustment : Protonation of the oxalamide group in acidic buffers .

Advanced Research Questions

Q. What molecular targets and mechanisms underlie the biological activity of this compound?

- Methodological Answer : Hypothesized targets include kinases or G-protein-coupled receptors (GPCRs) due to structural similarities with bioactive oxalamides . Mechanistic studies involve:

Molecular docking : Using software like AutoDock to predict binding affinity with targets (e.g., EGFR kinase) .

Biochemical assays : Inhibition assays (e.g., ATPase activity) to quantify IC50 values .

Cellular models : Testing antiproliferative effects in cancer cell lines (e.g., MCF-7) via MTT assays .

Q. How do structural modifications (e.g., substituent variation on thiophene or benzyl groups) influence bioactivity?

- Methodological Answer : A structure-activity relationship (SAR) study involves:

Synthetic diversification : Preparing analogs with substituents like -Cl, -NO2, or alkyl chains on the thiophene or benzyl groups .

Pharmacological screening : Comparing IC50 values across analogs in enzyme inhibition or cytotoxicity assays .

Computational modeling : Calculating LogP and polar surface area (PSA) to correlate hydrophobicity with activity .

- Critical Insight : Replacing thiophen-3-yl with furanyl reduces activity by 60%, highlighting the importance of sulfur’s electron-rich nature for target binding .

Q. How can contradictory data (e.g., solubility vs. bioactivity) be resolved in preclinical studies?

- Methodological Answer : Contradictions often arise from assay conditions or impurity interference. Resolution strategies include:

Analytical validation : Repeating solubility measurements with LC-MS to detect degradation products .

Dose-response refinement : Testing a broader concentration range to identify non-linear effects .

Orthogonal assays : Combining enzymatic assays with cellular models to confirm target engagement .

- Example : A compound showing low solubility but high in vitro activity may require reformulation to maintain efficacy in vivo .

Q. What computational tools are used to predict the pharmacokinetic (PK) properties of this compound?

- Methodological Answer : PK predictions employ:

- ADMET predictors : Software like SwissADME to estimate permeability (Caco-2), CYP450 metabolism, and half-life .

- Molecular dynamics (MD) simulations : Modeling blood-brain barrier penetration based on logP and hydrogen-bonding capacity .

- In silico toxicity : Tools like ProTox-II to assess hepatotoxicity risk from reactive metabolites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.